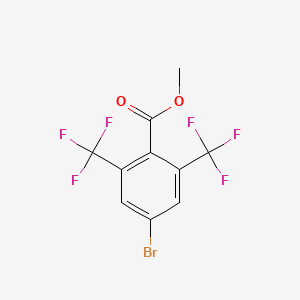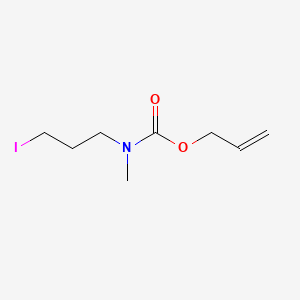![molecular formula C9H10ClN3O2 B14022554 N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea CAS No. 90346-91-1](/img/structure/B14022554.png)
N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso-urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea typically involves the reaction of 4-chlorobenzyl chloride with methyl isocyanate, followed by nitrosation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the urea linkage. The nitrosation step can be achieved using nitrous acid or a nitrosating agent like sodium nitrite in the presence of an acid.
Industrial Production Methods: On an industrial scale, the production of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitro-urea.
Reduction: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-amino-urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through nitrosation.
Medicine: Studied for its potential anticancer properties, as nitroso-urea compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-(4-Chlorophenyl)-1-methyl-1-phenylurea: Used in various chemical applications.
Uniqueness: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.
Properties
CAS No. |
90346-91-1 |
|---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-13(12-15)9(14)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
WCDOPVLFGFQFPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCC1=CC=C(C=C1)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


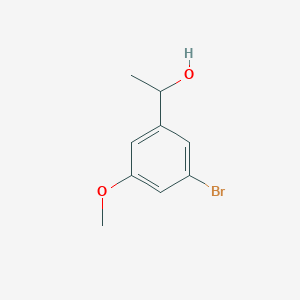

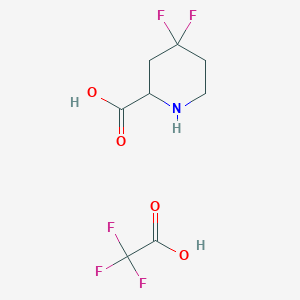
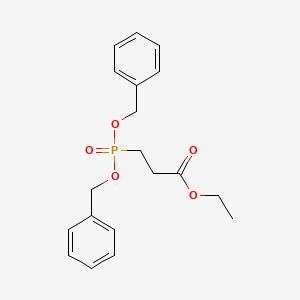
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
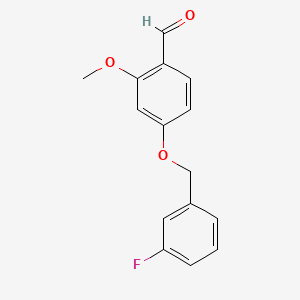

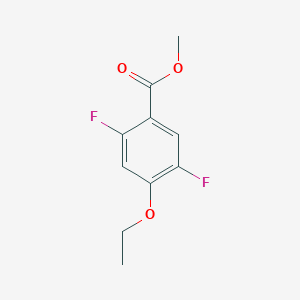
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

